Cas no 872860-92-9 (N-methyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide)

N-methyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide structure
872860-92-9 structure
商品名:N-methyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide
CAS番号:872860-92-9
MF:C18H21N3O3
メガワット:327.377644300461
CID:5509890
PubChem ID:7066717

N-methyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide 化学的及び物理的性質

名前と識別子

    • AKOS024619437
    • 872860-92-9
    • N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
    • N-methyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
    • N-methyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
    • F2001-0660
    • N-methyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide
    • インチ: 1S/C18H21N3O3/c1-19-18(24)17(23)14-11-21(15-8-4-3-7-13(14)15)12-16(22)20-9-5-2-6-10-20/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3,(H,19,24)
    • InChIKey: PTQWPKDDJWCKDX-UHFFFAOYSA-N
    • ほほえんだ: O=C(CN1C=C(C(C(NC)=O)=O)C2C=CC=CC1=2)N1CCCCC1

計算された属性

  • せいみつぶんしりょう: 327.15829154g/mol
  • どういたいしつりょう: 327.15829154g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 502
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

N-methyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2001-0660-1mg
N-methyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872860-92-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2001-0660-40mg
N-methyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872860-92-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2001-0660-20μmol
N-methyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872860-92-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2001-0660-2μmol
N-methyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872860-92-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2001-0660-25mg
N-methyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872860-92-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2001-0660-50mg
N-methyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872860-92-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2001-0660-10mg
N-methyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872860-92-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2001-0660-3mg
N-methyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872860-92-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2001-0660-4mg
N-methyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872860-92-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2001-0660-5mg
N-methyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872860-92-9 90%+
5mg
$69.0 2023-05-17

N-methyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide 関連文献

N-methyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamideに関する追加情報

Professional Introduction to N-methyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide (CAS No. 872860-92-9)

N-methyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide, with the CAS number 872860-92-9, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structural framework, combines elements from multiple heterocyclic systems, making it a subject of intense research for its potential biological activities and pharmacological properties.

The structural composition of N-methyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide includes a central indole ring, which is a well-known scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and drugs. The indole ring is further substituted with an acetylamide moiety, enhancing its potential for interactions with biological targets. Additionally, the presence of a piperidine ring at the 2-position of the ethyl side chain introduces another layer of complexity, which can influence both the solubility and the metabolic stability of the compound.

In recent years, there has been a growing interest in indole derivatives as potential therapeutic agents. The indole core is known for its ability to modulate various biological pathways, including those involved in inflammation, neurodegeneration, and cancer. The specific substitution pattern in N-methyl-2-oxo-2-{1-2-oxo-2-(piperidin1-yl)ethyl1H-indol3-yl}acetamide suggests that it may interact with enzymes or receptors that are critical in these pathways. For instance, modifications at the 3-position of the indole ring have been shown to enhance binding affinity to certain protein targets, making this compound a promising candidate for further investigation.

The piperidine moiety is another key feature of this molecule that warrants detailed discussion. Piperidine derivatives are widely recognized for their role as pharmacophores in drug discovery due to their favorable pharmacokinetic properties and ability to engage with various biological targets. In particular, piperidine-based compounds have been extensively studied for their potential as kinase inhibitors and as modulators of ion channels. The incorporation of a piperidine ring into N-methyl 2 oxo 2 {1- }acetamide not only adds to its structural diversity but also opens up possibilities for unique interactions with biological systems.

The acetylamide group at the 2-position of the indole ring is another critical feature that contributes to the compound's potential bioactivity. Acetylamides are known to be versatile pharmacophores that can engage with various biological targets through hydrogen bonding and other non-covalent interactions. In particular, acetylamide derivatives have been explored for their anti-inflammatory and analgesic properties. The presence of this group in N-methyl 2 oxo 2 {1-}acetamide suggests that it may exhibit similar effects, although further studies are needed to confirm this hypothesis.

The synthesis of N-methyl 2 oxo 2 {1} - 12 - oxo - 12 - ( piperidine - 1 - yl ) ethyl - 11 H - indol - 3 - yl } acetamide presents unique challenges due to its complex structural framework. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have played a crucial role in facilitating the synthesis of complex heterocyclic systems like this one.

The biophysical properties of N-methyl - 12 - oxo - 12 - ( piperidine - 1 - yl ) ethyl - 11 H - indol - 3 - yl } acetamide are also important considerations in drug discovery. Factors such as solubility, permeability, and metabolic stability can significantly influence a compound's efficacy and safety profile. Computational methods such as molecular dynamics simulations and quantum mechanical calculations have been employed to predict these properties before experimental validation. These computational approaches have proven valuable in guiding the optimization process towards more promising candidates.

In conclusion, N-methyl12} oxo}} {12} oxo}}( piperidine ) ethyl } acetamide ( CAS No. 872860929 )}) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features, including the indole core, piperidine moiety, and acetylamide group, make it a promising candidate for further exploration in medicinal chemistry. As research continues to uncover new biological activities and mechanisms of action associated with these types of compounds, N-methyl12}/

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